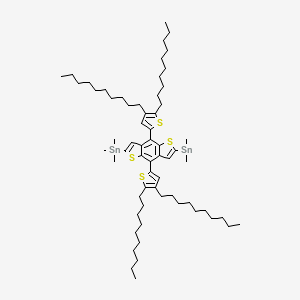

(4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b

Description

Contextualization within Organic Electronics and Optoelectronics Research

The versatility of conjugated polymers has led to their application in a wide range of organic electronic and optoelectronic devices. mdpi.comresearchgate.netmdpi.com These include:

Organic Photovoltaics (OPVs): Devices that convert sunlight into electricity. Conjugated polymers are used as the light-absorbing active layer. nankai.edu.cnnih.gov

Organic Light-Emitting Diodes (OLEDs): Used in displays for televisions, smartphones, and lighting, where conjugated polymers act as the emissive layer. nih.gov

Organic Field-Effect Transistors (OFETs): Essential components of integrated circuits, where conjugated polymers serve as the semiconductor channel. mdpi.com

Sensors: Devices that detect chemical or biological species, leveraging the changes in the polymer's electrical or optical properties upon interaction with the analyte. researchgate.net

The performance of these devices is intrinsically linked to the chemical structure and resulting properties of the conjugated polymer employed. nih.gov

Significance of Benzodithiophene-Thiophene Architectures in Conjugated Polymer Science

Within the vast family of conjugated polymers, those incorporating benzodithiophene (BDT) and thiophene (B33073) units have garnered significant attention due to their exceptional performance in organic solar cells and other electronic devices. nankai.edu.cnnih.gov The BDT unit is a fused ring system that provides a rigid and planar backbone structure. This planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. ijpsjournal.com

The combination of the electron-rich BDT core with thiophene units, which can be easily functionalized, allows for precise tuning of the polymer's electronic properties, such as its energy levels (HOMO and LUMO) and optical bandgap. glpbio.com This tunability is essential for optimizing the performance of organic electronic devices. For instance, in organic solar cells, the energy levels of the polymer must be well-matched with those of the acceptor material to ensure efficient charge separation and minimize energy loss. researchgate.net

The introduction of alkyl side chains onto the BDT or thiophene units is a common strategy to enhance the solubility of the resulting polymers in organic solvents, which is a prerequisite for solution processing. ijpsjournal.com The length and branching of these side chains can also influence the morphology of the polymer films, which in turn affects device performance. nih.gov

The remarkable progress in the field of organic photovoltaics, with power conversion efficiencies now exceeding 19% in single-junction devices, has been significantly propelled by the development of novel BDT-based polymers. nankai.edu.cn This highlights the immense potential of benzodithiophene-thiophene architectures in the ongoing advancement of organic electronics.

Detailed Research Findings on Benzodithiophene-Thiophene Based Materials

A common architectural motif involves the use of a BDT unit as an electron-donating core, which is then copolymerized with an electron-accepting unit to create a "push-pull" type polymer. This design strategy allows for effective tuning of the polymer's absorption spectrum and electronic energy levels. Thiophene units are often used to link the donor and acceptor moieties and can be functionalized with alkyl chains to ensure good solubility.

Below are tables summarizing the key properties of some representative benzodithiophene-thiophene based polymers and small molecules that have been reported in the literature. This data illustrates the versatility of the BDT-thiophene platform for creating high-performance organic electronic materials.

Table 1: Optical and Electrochemical Properties of Selected Benzodithiophene-Thiophene Based Polymers

| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| PBDTT-FTTE | -5.35 | -3.55 | 1.80 |

| PBDT-TS1 | -5.30 | -3.60 | 1.70 |

| PffBT4T-2DT | -5.48 | -3.67 | 1.81 |

Table 2: Photovoltaic Performance of Selected Benzodithiophene-Thiophene Based Polymers in Organic Solar Cells

| Polymer Name | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |

| PBDTT-FTTE | 11.21 | 0.88 | 17.27 | 73.6 |

| PBDT-TS1 | 9.5 | 0.76 | 17.5 | 71 |

| PffBT4T-2DT | 10.8 | 0.81 | 18.5 | 72 |

The data presented in these tables showcases the high power conversion efficiencies that have been achieved with organic solar cells based on benzodithiophene-thiophene polymers. The ability to fine-tune the HOMO and LUMO energy levels through chemical design is a key factor in this success.

Properties

IUPAC Name |

[4,8-bis(4,5-didecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H88S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-47-45-53(61-51(47)39-35-31-27-23-19-15-11-7-3)55-49-41-43-60-58(49)56(50-42-44-59-57(50)55)54-46-48(38-34-30-26-22-18-14-10-6-2)52(62-54)40-36-32-28-24-20-16-12-8-4;;;;;;;;/h41-42,45-46H,5-40H2,1-4H3;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDCNTOUIHEUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106S4Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1241.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzodithiophene Thiophene Monomers and Conjugated Polymers

Monomer Synthesis Approaches for 4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b:4,5-b']dithiophene Precursors

The synthesis of complex BDT-based monomers is a multi-step process that begins with the construction of the core BDT unit, followed by the strategic introduction of solubilizing and electronically active side chains. A common and crucial starting material for many BDT derivatives is benzo[1,2-b:4,5-b']dithiophene-4,8-dione. nih.govossila.comresearchgate.net This dione (B5365651) serves as a versatile precursor for subsequent functionalization at the 4 and 8 positions of the BDT core. researchgate.net

The synthesis of benzo[1,2-b:4,5-b']dithiophene-4,8-dione itself can be accomplished through methods described in the literature, often starting from 3-thienoic acid. nih.govresearchgate.net The process typically involves converting the acid to its acid chloride, followed by amidation and subsequent cyclization using a strong base like n-butyl lithium. nih.govresearchgate.net

Once the BDT-dione core is obtained, a typical synthetic route to attach the thiophene (B33073) side-chains involves several key transformations. While the exact synthesis for the didecyl-substituted thiophene variant is specific, the general methodology can be inferred from established procedures for similar 4,8-disubstituted BDT monomers. A plausible and widely used pathway is outlined below:

Reduction and Aromatization: The BDT-dione is first reduced and aromatized to form a dihydroxy intermediate, which is then converted to a more reactive species.

Halogenation: The 4 and 8 positions of the BDT core are halogenated, typically creating 4,8-dibromo-benzo[1,2-b:4,5-b']dithiophene. This dibrominated BDT is a key intermediate for cross-coupling reactions.

Side-Chain Synthesis: Separately, the 3,5-didecylthiophene moiety must be prepared and functionalized for coupling. This often involves the synthesis of an organometallic derivative, such as a boronic ester or an organotin compound, of the didecylthiophene.

Cross-Coupling Reaction: The final step is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the 4,8-dibromo-BDT core and the functionalized 3,5-didecylthiophene side-chains to yield the target monomer.

An alternative one-pot synthesis has been reported for 4,8-dialkyl-BDTs, starting from the BDT-dione and using alkyllithium or alkyl Grignard reagents, which could potentially be adapted for more complex side-chains. researchgate.net

The table below summarizes a generalized synthetic approach for creating functionalized BDT monomers.

| Step | Description | Typical Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Core Synthesis | 3-Thienoic acid, Thionyl chloride, Diethylamine, n-Butyl lithium | Benzo[1,2-b:4,5-b']dithiophene-4,8-dione |

| 2 | Core Functionalization | Reducing agents (e.g., NaBH4), Halogenating agents (e.g., NBS, PBr3) | 4,8-Dibromo-benzo[1,2-b:4,5-b']dithiophene |

| 3 | Side-Chain Functionalization | Organolithium reagents, Trialkyl borates or Trialkyltin halides | Organometallic didecylthiophene |

| 4 | Cross-Coupling | Palladium catalyst (e.g., Pd(PPh3)4), Base (for Suzuki) | Target Monomer |

Advanced Polymerization Techniques for Conjugated Backbones

Once the desired BDT-thiophene monomer is synthesized and functionalized with appropriate reactive groups (e.g., di-bromo or di-stannyl derivatives), it can be polymerized to form a high molecular weight conjugated polymer. The choice of polymerization technique is crucial as it dictates the polymer's structural regularity, molecular weight, and ultimately, its performance in electronic devices.

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing a vast array of π-conjugated polymers. rsc.org Among these, the Stille cross-coupling polymerization is a particularly powerful and versatile method for constructing BDT-based polymers. wiley-vch.desemanticscholar.org This reaction typically involves the coupling of a di-stannyl monomer with a di-halide monomer. For the polymerization of a BDT-thiophene polymer, this would involve reacting a distannylated BDT-thiophene monomer with a dihalogenated comonomer, or vice-versa.

The catalytic cycle of Stille coupling is well-understood and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The selection of the palladium catalyst and ligands is critical for achieving high molecular weight and well-defined polymers. wiley-vch.de Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). wiley-vch.de

| Parameter | Common Choices/Conditions | Impact on Polymerization |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd2(dba)3 with P(o-tol)3 | Affects reaction rate and polymer molecular weight. |

| Solvent | Toluene, Chlorobenzene, Dimethylformamide (DMF) | Influences solubility of monomers and growing polymer chain. |

| Temperature | 80 - 120 °C | Controls reaction kinetics and potential side reactions. |

| Reaction Time | 24 - 72 hours | Determines the final molecular weight and yield. |

| Resulting Mn (kDa) | 10 - 50+ | Higher molecular weight often correlates with better film-forming properties. |

| Resulting PDI | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |

A significant drawback of Stille polymerization is the use of toxic organotin compounds and the generation of stoichiometric tin-containing waste products, which pose environmental and purification challenges. researchgate.net

In response to the environmental concerns associated with traditional cross-coupling methods, Direct (Hetero)Arylation Polycondensation (DAP or DArP) has emerged as a more sustainable and atom-economical alternative. researchgate.netiaea.org This methodology forges C-C bonds by coupling a C-H bond directly with a C-Halide bond, thereby eliminating the need to pre-functionalize one of the monomers into an organometallic reagent. core.ac.uk For BDT-thiophene polymers, this would typically involve reacting a dibrominated monomer with a comonomer possessing reactive C-H bonds at its α-positions. rsc.org

While DAP offers significant advantages, its application requires careful optimization to overcome specific challenges. semanticscholar.org A primary consideration is selectivity; since multiple C-H bonds may be present in the monomers, side reactions such as homocoupling or branching can occur if the reactivity is not precisely controlled. core.ac.uk This can lead to structural defects in the polymer backbone, which can be detrimental to electronic properties.

Successful DAP reactions often rely on a specific catalytic system and the use of additives. A common catalyst is palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, often paired with a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or tris(o-methoxyphenyl)phosphine. researchgate.netrsc.org An essential component is frequently a carboxylic acid additive, such as pivalic acid, which is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. rsc.orgsemanticscholar.org The choice of solvent and base is also critical for achieving high-quality polymers. rsc.org

Recent studies have shown that high-quality, defect-free BDT-based copolymers can be synthesized via DAP, yielding polymers with molecular weights and optical properties comparable to those made by Stille coupling. researchgate.netiaea.org

| Feature | Stille Coupling | Direct Arylation Polycondensation (DAP) |

|---|---|---|

| Monomer Preparation | Requires synthesis of toxic, unstable organotin monomers. | Uses monomers with C-H bonds, avoiding organometallic reagents. core.ac.uk |

| Byproducts | Generates stoichiometric toxic tin waste. researchgate.net | Generates HX (acid), which is neutralized by a base. |

| Atom Economy | Lower | Higher |

| Key Challenge | Toxicity and purification from tin residues. | Controlling C-H bond selectivity to avoid structural defects. core.ac.uksemanticscholar.org |

| Typical Additive | None required for the coupling mechanism. | Carboxylic acid (e.g., pivalic acid) often required. rsc.org |

Theoretical and Computational Investigations of Molecular and Electronic Structure

Frontier Molecular Orbital (FMO) Theory and Analysis of Benzodithiophene-Thiophene Conjugated Systems

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgethz.ch In the context of conjugated systems like those based on the benzodithiophene (BDT) core, FMO theory is crucial for predicting their behavior in organic electronic devices. wikipedia.orgnih.gov The energy levels and spatial distribution of these frontier orbitals dictate the material's charge transport capabilities, optical absorption, and efficiency in donor-acceptor systems. nih.govscribd.com

The HOMO and LUMO are the key molecular orbitals involved in electronic processes. The HOMO level is associated with the ability of a molecule to donate an electron (ionization potential), while the LUMO level relates to its ability to accept an electron (electron affinity). mdpi.com The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which provides an estimate of the material's electronic band gap and influences its optical and electronic properties. nih.govespublisher.com

For benzodithiophene-thiophene conjugated systems, the HOMO is typically characterized by a π-orbital that is delocalized across the electron-rich BDT core and the flanking thiophene (B33073) units. nih.gov The planar and fused-ring structure of the BDT unit promotes effective π-electron delocalization, which is essential for efficient charge carrier transport. nih.gov The introduction of electron-donating side chains, such as the didecyl groups on the thiophene rings, can raise the HOMO energy level. Conversely, the LUMO is a π*-antibonding orbital, and its energy level is a critical factor for electron injection and transport. espublisher.com In many BDT-based donor materials, the HOMO and LUMO are evenly distributed along the molecule's conjugated backbone. nih.gov

Computational studies on various BDT derivatives provide insight into typical energy ranges for these orbitals.

Table 1: Representative Frontier Orbital Energies for BDT Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| BDT-based Polymer (PTB7) | -5.15 | -3.05 | 2.10 |

| BDT-TIPS based compound | -5.79 | -2.01 | 3.78 |

| BDT-Thiophene Derivative (BDTT-CH2–OMe) | -5.35 | - | - |

| Quinoidal BDT Derivative | -5.58 | -3.61 | 1.97 |

Note: These values are illustrative and sourced from computational studies on related BDT structures to show typical energy ranges. Actual values for the specific compound may vary.

In organic electronics, particularly in organic solar cells, materials like (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b) function as electron donors. The efficiency of charge separation and collection at the interface between the donor and an electron acceptor material is highly dependent on the relative alignment of their frontier orbital energy levels. nih.gov

For efficient charge transfer, the LUMO of the donor must be higher in energy than the LUMO of the acceptor, creating a driving force for electron transfer from the donor to the acceptor upon photoexcitation. nih.gov Similarly, the HOMO of the donor should be higher than the HOMO of the acceptor to facilitate hole transport within the donor material and prevent charge recombination at the interface. nih.gov A low-lying HOMO energy level is often desirable for donor materials as it can lead to a higher open-circuit voltage (Voc) in solar cell devices. nih.gov The ability to tune the HOMO and LUMO levels through chemical modification of the BDT core and its substituents is a key strategy in designing high-performance organic electronic materials. researchgate.net

Charge Distribution and Delocalization Patterns within the Conjugated System

The charge distribution and the extent of electron delocalization are critical parameters that influence the charge transport properties of organic semiconductors. The planar, fused-ring structure of the BDT core in this compound) creates a highly conjugated π-electron system. nih.gov This conjugation allows for the delocalization of electrons across the molecular backbone, which is a prerequisite for efficient charge mobility. nih.gov

Computational analyses, such as mapping molecular electrostatic potential surfaces (MEP), can reveal the charge distribution and identify the regions most susceptible to electrophilic or nucleophilic attack. mdpi.com In BDT-thiophene systems, the electron density is typically highest on the sulfur-containing aromatic rings, reflecting their electron-rich nature. nih.gov This delocalization facilitates strong intermolecular π-π stacking in the solid state, creating pathways for charge carriers to hop between adjacent molecules. nih.gov The presence of long alkyl chains, like the decyl groups, influences the material's solubility and thin-film morphology without significantly disrupting the electronic delocalization of the conjugated core.

Quantum Chemical Methods for Electronic Structure Elucidation (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methods are powerful tools for investigating the electronic structure of molecules. nih.gov Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used computational approaches for studying conjugated organic materials. nih.govnih.govrsc.org

Density Functional Theory (DFT) has proven to be an effective method for accurately predicting the ground-state geometries and electronic properties of BDT-based molecules. nih.govrsc.org DFT calculations are routinely used to determine optimized molecular structures and to compute the energies and spatial distributions of the HOMO and LUMO. nih.govespublisher.com These calculations provide the fundamental data needed to predict the electronic band gap, ionization potential, and electron affinity of a material before its synthesis. mdpi.com Various functionals, such as B3LYP, are commonly employed in these studies to achieve a balance between computational cost and accuracy. espublisher.comrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules. fz-juelich.deictp.it It is used to calculate the energies of electronic transitions, which correspond to the absorption of light. espublisher.comresearchgate.net By simulating the UV-Vis absorption spectrum, TD-DFT can predict the wavelengths at which a molecule will absorb light most strongly. espublisher.com This is particularly important for applications in solar cells and photodetectors. The calculations can also elucidate the nature of these electronic transitions, for instance, by identifying them as localized π-π* transitions or as intramolecular charge transfer (ICT) excitations. nih.govespublisher.com

Together, DFT and TD-DFT provide a comprehensive theoretical framework for the rational design of new organic semiconductor materials based on the BDT scaffold, allowing researchers to screen potential candidates and understand their structure-property relationships at the molecular level. nih.govresearchgate.net

Fundamental Principles of Charge Transport in Benzodithiophene Thiophene Based Conjugated Polymers

Mechanisms of Intrachain and Interchain Charge Transport

Charge transport in benzodithiophene-thiophene based conjugated polymers occurs through two primary pathways: intrachain and interchain transport.

Intrachain charge transport refers to the movement of charge carriers along the conjugated backbone of a single polymer chain. This process is generally very efficient and fast, with charge carriers delocalized over several monomer units. The extent of this delocalization is often referred to as the conjugation length. A more planar and rigid polymer backbone leads to a greater degree of delocalization and, consequently, higher intrachain mobility. However, conformational disorder, such as twists and bends in the polymer chain, can limit this delocalization and hinder intrachain transport.

The anisotropic nature of charge transport in these polymers, with faster transport along the chains than between them, is a key consideration in device engineering. Aligning the polymer backbones in the desired direction of charge flow can significantly enhance device performance.

Theoretical Descriptions of Polaron and Bipolaron Formation and Dynamics

In conjugated polymers, the addition or removal of an electron (doping) leads to the formation of localized, self-trapped charge carriers known as polarons, rather than free electrons and holes. This is due to the strong electron-phonon coupling in these materials.

A polaron is a quasi-particle consisting of a charge (either an electron or a hole) and an associated local distortion of the polymer lattice. When a charge is introduced onto a polymer chain, it induces a local geometric relaxation of the backbone to accommodate the charge, which in turn creates a potential well that traps the charge. This composite entity of the charge and its lattice distortion is the polaron. Polarons are characterized by the presence of an unpaired electron, making them spin-active (spin = 1/2) and detectable by techniques such as electron spin resonance (ESR) spectroscopy.

The formation of polarons can be theoretically described by models such as the Su-Schrieffer-Heeger (SSH) model, which was originally developed for polyacetylene but provides a conceptual framework for understanding polarons in other conjugated polymers. This model considers the interplay between the electronic energy and the lattice distortion energy. The formation of a polaron is energetically favorable because the energy gained by the electronic system through localization outweighs the energetic cost of the lattice distortion.

The dynamics of polarons and bipolarons involve their movement through the polymer matrix. Under the influence of an electric field, these quasi-particles can move along the polymer chain or hop between chains. The mobility of polarons and bipolarons is influenced by the strength of the electron-phonon coupling, the degree of disorder in the polymer, and the temperature. Theoretical models suggest that in a low electric field, the charge and its associated lattice distortion move together. However, in a high electric field, the electronic charge can be dissociated from the lattice distortion, leading to a different transport regime. The velocity of polarons is generally considered to be greater than that of bipolarons in the same material.

Conceptual Models for Charge Carrier Mobility and Transfer Processes in Disordered and Ordered Polymeric Films

The charge carrier mobility in benzodithiophene-thiophene based polymeric films is highly dependent on the solid-state morphology, which can range from highly ordered crystalline domains to completely disordered amorphous regions. Different theoretical models are used to describe charge transport in these distinct environments.

In disordered polymeric films , which are often amorphous or semi-crystalline with a significant amorphous fraction, charge transport is typically described by hopping models. The Gaussian Disorder Model (GDM) is a widely used framework for these systems. The GDM assumes that the charge carriers hop between localized states that have a Gaussian distribution of energies, reflecting the energetic disorder arising from variations in conjugation length, chain conformation, and intermolecular interactions. In this model, charge transport is a thermally activated process where carriers hop from a filled site to an empty site, with the hopping rate depending on the energy difference between the sites, their spatial separation, and the temperature. The GDM successfully explains the observed dependence of charge carrier mobility on temperature, electric field, and charge carrier concentration in many disordered organic semiconductors.

Another important theoretical framework for describing charge hopping is Marcus theory . wikipedia.org Marcus theory calculates the rate of electron transfer between a donor and an acceptor molecule (or segments of a polymer chain). wikipedia.org The theory considers two key parameters: the electronic coupling between the donor and acceptor (which depends on the overlap of their wavefunctions) and the reorganization energy. The reorganization energy is the energy required to distort the geometry of the donor and acceptor molecules and the surrounding medium from their equilibrium configurations before electron transfer to the equilibrium configurations after electron transfer. According to Marcus theory, a lower reorganization energy and a stronger electronic coupling lead to a faster charge transfer rate and thus higher mobility.

| Polymer | Hole Mobility (cm²/Vs) | Morphology |

| PBDT-T | ~0.1 | Semicrystalline |

| PBDT-2T | >0.1 | Semicrystalline |

| PBDT-3T | 0.4 | Amorphous |

| PBDT-B3T | >0.1 | Amorphous |

| PTIPSBDT-DTBTz | 5.5 x 10⁻³ | Crystalline |

| PBDT-DTBTz | 2.9 x 10⁻³ | Crystalline |

This table presents a selection of reported hole mobilities for different benzodithiophene-based polymers and is intended to be illustrative. The actual mobility values can vary depending on the specific molecular structure, film processing conditions, and measurement technique.

Molecular Design Principles and Structure Electronic Property Correlations

Impact of Molecular Architecture on Electronic Energy Levels and Charge Transport Propensities

The arrangement of atoms and functional groups within a conjugated molecule dictates its electronic behavior. For BDT-based materials, the planarity of the backbone, the nature of the appended side chains, and the type of π-conjugated spacers are critical factors that influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the efficiency of charge carrier movement through the material.

The benzodithiophene (BDT) core is a rigid and planar fused-ring system that promotes electron delocalization and facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. nih.gov Modifications to this core unit, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the electronic energy levels. For instance, the introduction of two dimesitylboryl groups, which are electron-accepting, onto a linear BDT core has been shown to lower the LUMO energy level by approximately 1.0 eV. nih.gov This narrowing of the energy gap is a common strategy in the design of materials for organic electronics.

Furthermore, the fusion mode of the thiophene (B33073) rings to the central benzene (B151609) ring also plays a role. Linear BDT isomers, like the one in the title compound, tend to have better stabilization of localized charges compared to their angular counterparts, which can lead to smaller energy gaps. nih.gov The inherent symmetry and planarity of the BDT core are advantageous for creating ordered molecular packing, a prerequisite for high charge carrier mobility.

Side chain engineering is a powerful tool for modulating the properties of BDT-based materials without altering the conjugated backbone. The primary roles of alkyl side chains, such as the didecyl groups in the title compound, are to ensure solubility in organic solvents for solution-based processing and to influence the intermolecular packing in the solid state.

The length and branching of alkyl chains have a pronounced effect on morphology and charge transport. A study on small molecules with a BDT core showed that a branched 2-ethylhexyl side chain led to stronger light absorption, more ordered packing, and shorter π-π stacking distances compared to a linear n-octyl side chain. rsc.org This resulted in a more than two-fold increase in power conversion efficiency in a solar cell device. rsc.org However, excessively long or bulky side chains can sometimes hinder close packing and reduce charge mobility. For instance, in certain indacenodithiophene copolymers, lengthening the side chains to disrupt interdigitation resulted in more ductile films but decreased hole mobility due to altered local order. nih.gov

The introduction of functional groups onto the side chains can also fine-tune electronic properties. For example, incorporating alkylthiophenyl groups on a BDT polymer was found to confer electron-withdrawing characteristics, leading to a lower HOMO level compared to a similar polymer with alkylphenyl groups. mdpi.com This demonstrates that the side chains are not merely solubilizing agents but actively participate in defining the electronic landscape of the molecule. In the case of (4,8-Bis(2-(3,5-didecyl)thiophene)benzo[1,2-b), the didecyl groups on the thiophene units are expected to enhance solubility and influence the intermolecular arrangement, which in turn affects the charge transport properties.

| Compound | Side Chain on BDT | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hole Mobility (cm²/Vs) |

|---|---|---|---|---|---|

| BDTEH-TTPD | Branched 2-ethylhexyl | -5.34 | -3.41 | 1.93 | 2.40 x 10⁻⁵ |

| BDTO-TTPD | Linear n-octyl | -5.31 | -3.39 | 1.92 | 1.12 x 10⁻⁵ |

| P3TE-C8 | Thienyl with octyl ester | -5.38 | -3.57 | 1.81 | - |

| P3TE-C12 | Thienyl with dodecyl ester | -5.41 | -3.59 | 1.82 | - |

Data for BDTEH-TTPD and BDTO-TTPD from rsc.org. Data for P3TE-C8 and P3TE-C12 from rsc.org. Note: Hole mobility for BDTEH-TTPD and BDTO-TTPD are device performance parameters (PCE) and not intrinsic mobility.

π-Spacers are conjugated units that connect the donor and acceptor moieties in a molecule, or in the case of the title compound, link the BDT core to other parts of the molecule. The choice of π-spacer has a significant impact on the electronic properties. Thiophene is a commonly used π-spacer due to its moderate resonance energy, which allows for good π-electron delocalization. nih.gov

Design Strategies for Modulating Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. The efficiency of this process is crucial for the performance of organic solar cells and other optoelectronic devices. The design of molecules with tailored ICT characteristics involves the strategic placement of donor and acceptor units.

In donor-acceptor-donor systems where dibenzothiophene (B1670422) S,S-dioxide acts as the acceptor, the emission properties, which are a manifestation of the ICT state, can be tuned by changing the strength of the donor unit and the position of substitution. scispace.com This affects the extent of conjugation and the redox potentials of the donor units. scispace.com

For BDT-based systems, the BDT core typically acts as the electron donor. By attaching electron-withdrawing groups, either directly to the core or via π-spacers, a molecule with significant ICT character can be designed. The strength of the ICT is influenced by the energy difference between the HOMO of the donor and the LUMO of the acceptor. A smaller energy gap generally facilitates ICT.

Structural flexibility also plays a role in ICT. Some molecules can undergo a conformational change in the excited state to a more planar geometry, which enhances the ICT. This is known as a planar intramolecular charge transfer (PICT) state. Conversely, if the molecule adopts a twisted conformation in the excited state (twisted intramolecular charge transfer or TICT), it can lead to fluorescence quenching. rsc.org Therefore, designing molecules that favor a planar excited state geometry is a key strategy for achieving efficient ICT and desirable photophysical properties. The rigid and planar nature of the BDT core is advantageous in this regard, as it predisposes the molecule to a more planar conformation, potentially favoring efficient ICT.

| Dye | π-Spacer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| WS5 | 4,7-di(furan-2-yl)benzo[c] nih.govrsc.orgucla.eduthiadiazole | -0.47 | -1.19 | 0.72 |

| WS6 | 4,7-di(thiophen-2-yl)benzo[c] nih.govrsc.orgucla.eduthiadiazole | -0.50 | -1.06 | 0.56 |

| WS7 | 4-(thiophen-2-yl)benzo[c] nih.govrsc.orgucla.eduthiadiazole | -0.50 | -1.13 | 0.63 |

Data for WS5, WS6, and WS7 from researchgate.net. Note: The HOMO/LUMO values in the source are given in Volts (V) relative to a reference electrode and have been presented here as reported.

Advanced Methodologies for Structural and Morphological Characterization in Academic Research

Spectroscopic Probes for Electronic Transitions and Conjugation Length Assessment (Conceptual Framework)

Spectroscopic techniques are fundamental in elucidating the electronic transitions and effective conjugation length in conjugated polymers. These methods provide insights into the energy levels of frontier molecular orbitals and the extent of π-electron delocalization, which are critical determinants of the material's optoelectronic properties.

UV-Vis spectroscopy is a primary tool for investigating electronic transitions. The absorption spectra of benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives and their copolymers typically exhibit broad absorption bands. The position of the maximum absorption wavelength (λmax) is indicative of the energy of the principal π-π* transition. A red-shift in the λmax generally corresponds to a smaller energy gap and a longer effective conjugation length along the polymer backbone. The onset of the absorption spectrum (λonset) is used to estimate the optical bandgap (Eg) of the material. For instance, in a series of A-π-D-π-A type small molecules containing a 4,8-bis(thienyl)benzo[1,2-b:4,5-b']dithiophene core, the optical band gap was observed to narrow from 1.94 to 1.82 eV as the length of the π-conjugated bridge increased nih.gov.

Cyclic voltammetry (CV) is an electrochemical method used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are used to calculate the HOMO and LUMO levels, respectively. These energy levels are crucial for understanding charge injection and transport properties in electronic devices. For example, studies on benzo[b]thieno[2,3-d]thiophene derivatives have shown how HOMO/LUMO levels can be determined from CV measurements mdpi.com. The electrochemical band gap can also be calculated from these values and is often in good agreement with the optical band gap derived from UV-Vis spectroscopy nankai.edu.cn.

Photoelectron spectroscopy, including X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), provides direct measurement of the electronic structure of thin films. UPS is particularly useful for determining the work function and the valence band offset at the interface between the organic semiconductor and a metallic substrate nih.gov. XPS can be used to probe the core-level electronic states, offering information about the chemical composition and bonding environment within the material nih.gov.

The following table summarizes key electronic properties of representative BDT-based materials determined through spectroscopic methods:

| Compound/Polymer | λmax (nm) | Optical Bandgap (Eg) (eV) | HOMO Level (eV) | LUMO Level (eV) |

| COOP-1HT-TBDT | Not Specified | 1.94 | -5.68 | Not Specified |

| COOP-4HT-TBDT | Not Specified | 1.82 | -5.34 | Not Specified |

| DCAO3TBDT | Not Specified | 1.80 (electrochemical) | Not Specified | Not Specified |

| DR3TBDT | Not Specified | 1.75 (electrochemical) | Not Specified | Not Specified |

| PBDTT-DTTPD | Not Specified | 1.88 | Not Specified | Not Specified |

| PBDTTVT-DTTPD | Not Specified | 1.87 | Not Specified | Not Specified |

This table presents a selection of data from cited research to illustrate the application of spectroscopic probes.

Techniques for Polymer Backbone Conformation and Planarity Assessment

The conformation and planarity of the polymer backbone significantly influence the extent of π-orbital overlap and, consequently, the charge transport properties. Various techniques are employed to assess these structural characteristics.

The introduction of different side chains on the BDT unit can critically influence the polymer's self-assembly and backbone orientation in thin films. For instance, replacing branched side chains with linear ones in poly(benzo[1,2-b:4,5-b']dithiophene-thieno[3,4-c]pyrrole-4,6-dione) (PBDTTPD) polymers was found to induce a significant change in polymer self-assembly and backbone orientation, leading to a dramatic decrease in solar cell efficiency nih.gov. This highlights the crucial role of side-chain engineering in controlling the polymer backbone conformation.

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the preferred conformation of the polymer backbone and estimating the torsional angles between adjacent monomer units. These calculations can provide insights into the planarity of the conjugated system. DFT calculations have been used to support the interpretation of experimental data, such as the assignment of valence band features in photoelectron spectroscopy nih.gov.

Investigation of Solid-State Organization and Intermolecular Interactions in Polymer Films

The solid-state organization and intermolecular interactions within polymer films are paramount for efficient charge transport. In the solid state, conjugated polymers can self-assemble into ordered domains, and the nature of this packing significantly impacts device performance.

X-ray diffraction (XRD) is a primary technique for probing the crystalline structure and molecular packing in thin films. The presence of sharp diffraction peaks indicates a degree of crystallinity. The position of the diffraction peaks can be used to determine the d-spacing between polymer chains or lamellae. For example, in thin films of benzo[b]thieno[2,3-d]thiophene derivatives, prominent primary diffraction peaks were observed, and the calculated d-spacings were consistent with a vertically aligned molecular arrangement on the film surface mdpi.com. The symmetric and planar structure of the BDT unit promotes strong intermolecular orbital overlap and π-π stacking in thin solid films, which is conducive to efficient charge carrier transport nih.gov.

The nature of the intermolecular interactions can also be inferred from spectroscopic data. In concentrated solutions of thiophene (B33073)/phenylene co-oligomers, the appearance of new absorption shoulders at longer wavelengths and red-shifted, well-structured emissions are attributed to the formation of intermolecular ground-state complexes with fully overlapped π-π groups researchgate.net. These observations in solution can provide insights into the types of intermolecular interactions that may be present in the solid state.

Emerging Concepts and Future Research Directions in Benzodithiophene Thiophene Conjugated Systems

Rational Design of Next-Generation Conjugated Building Blocks for Tailored Electronic Properties

The rational design of conjugated polymers is a cornerstone for advancing high-performance materials for applications like polymer solar cells (PSCs). rsc.orgrsc.org The benzodithiophene (BDT) unit is a planar, conjugated molecule that facilitates π–π stacking and generally possesses high hole mobility, making it a highly effective building block for photovoltaic materials. rsc.org The design strategy often involves creating donor-acceptor (D-A) architectures within the polymer backbone to facilitate efficient intramolecular charge transfer. rsc.orgrsc.org

Key strategies in the rational design of BDT-based building blocks include:

Side-Chain Engineering: The nature and positioning of alkyl side chains significantly influence the polymer's solubility, morphology, and electronic properties. mdpi.com For instance, attaching alkoxy groups to the BDT core enhances its electron-donating character, raising the Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org The introduction of conjugated side chains can lower the HOMO level, broaden the absorption range, and improve hole mobility, thereby enhancing PSC performance. rsc.org Research has shown that even the geometry of the side chains, such as linear versus branched, can impact charge carrier mobility and the interaction with acceptor molecules like fullerenes. canada.ca Linear chains on the BDT unit may allow for closer contact and more efficient electron transfer to fullerene acceptors. canada.ca

Backbone Modification: Introducing different functional groups or altering the conjugated backbone is a primary method for tuning electronic properties. Incorporating fluorine atoms into the polymer backbone is a widely used strategy to lower both HOMO and LUMO energy levels. rsc.org This modification can lead to a significant increase in the open-circuit voltage (Voc) and, consequently, the power conversion efficiency (PCE) of solar cells. For example, a fluorinated BDT copolymer achieved a PCE of 8.55% with a Voc of 0.90 V. rsc.org

Extending π-Conjugation: Extending the π-conjugated system is another effective method to improve material properties. epa.gov By incorporating larger aromatic systems, such as benzothienyl groups, onto the BDT core, researchers have achieved red-shifted absorption spectra, lower HOMO levels, and stronger intermolecular interactions, leading to more efficient solar cells. epa.gov

The ultimate goal of this rational design is to create materials with optimized energy levels, broad light absorption, high charge carrier mobility, and favorable morphology for specific electronic applications. rsc.orgacs.org The progress in this area has led to BDT-based polymers achieving PCEs over 10% in single-junction devices. rsc.orgsci-hub.se

| Polymer ID | Modification Strategy | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] | Reference |

|---|---|---|---|---|

| P9 | Conjugated Side Chains | 0.93 | 6.12 | rsc.org |

| P10 | Alkylfuranyl Substituents | - | 3.5 | rsc.org |

| P11 | Alkylfuranyl Substituents | - | 5.1 | rsc.org |

| P28 | Fluorination | - | 3.75 | rsc.org |

| P29 | Fluorination | 0.90 | 8.55 | rsc.org |

| PBDT-S1 | Heteroatom (S) Incorporation | 0.91 | 9.0 | rsc.org |

Advanced Theoretical Modeling of Polymer Dynamics and Charge Carrier Interactions

To complement experimental work, advanced theoretical modeling and multiscale simulations have become indispensable tools for understanding the complex relationships between molecular structure, morphology, and electronic performance in conjugated polymers. iastate.edursc.org These computational approaches provide insights at scales ranging from the quantum mechanical level to the macroscopic device level. nih.govacs.org

Techniques such as Density Functional Theory (DFT) and time-dependent DFT are used to calculate the electronic structure, molecular orbital energies, and optical properties of new polymer designs. iastate.edursc.org These quantum-chemical methods help predict how modifications to a monomer unit will affect the polymer's bandgap and energy levels, guiding the rational design process before synthesis is undertaken. rsc.org

Molecular Dynamics (MD) simulations, at both all-atom and coarse-grained levels, are employed to investigate polymer dynamics, chain conformation, and morphology. nih.govacs.org MD simulations can reveal how factors like side-chain length and cross-link density influence the polymer network's stiffness, elasticity, and glass transition temperature. iastate.edu For charge carrier interactions, these models are crucial for understanding:

Intrachain vs. Interchain Transport: Conjugated polymers feature charge transport both along the polymer backbone (intrachain) and between adjacent chains (interchain). acs.org Theoretical models can elucidate the dominant transport mechanisms. For instance, in some systems like Indacenodithiophene-co-benzothiadiazole (IDTBT), a torsion-free backbone leads to a ribbon-like conformation that favors efficient intrachain transport. chemrxiv.orgresearchgate.net

Impact of Morphology: The arrangement of polymer chains in the solid state—whether amorphous, semi-crystalline, or forming specific aggregates—profoundly affects charge transport. acs.org MD simulations combined with quantum chemical methods can model these complex morphologies and predict their impact on charge carrier mobility. chemrxiv.orgresearchgate.net For example, simulations of IDTBT have shown that π-π interactions between benzothiadiazole (BT) units on adjacent, perpendicularly oriented chains can create a mesh-like structure that provides efficient pathways for interchain charge hopping. chemrxiv.orgresearchgate.net

Exciton (B1674681) Dynamics: Understanding the behavior of excitons (bound electron-hole pairs) is critical for photovoltaic applications. Theoretical models are used to study exciton dynamics across multiple time and length scales, from ultrafast (femtosecond) intrachain processes to slower (post-picosecond) interchain energy transfer. frontiersin.org

By integrating these varied modeling techniques, researchers can build a comprehensive framework to predict and optimize the physical properties of advanced polymers, accelerating the development of new materials for organic electronics. iastate.edu

Exploration of Novel π-Extended Systems and Heteroatom Incorporations for Enhanced Performance

Expanding the π-conjugated system and strategically incorporating heteroatoms are powerful strategies for fine-tuning the optoelectronic properties of BDT-based polymers. epa.govrsc.org

Novel π-Extended Systems: Extending the π-conjugation of the BDT core, for example by fusing additional aromatic rings, can significantly enhance electronic properties. epa.govacs.org This extension leads to greater electron delocalization, which typically results in a red-shifted absorption spectrum (i.e., absorbing more light from the solar spectrum) and can improve charge carrier mobility. epa.gov One approach involves incorporating thiophenes and benzothiophenes into larger fused systems. southern.edusouthern.edu The goal is to create a greater degree of conjugation, which is beneficial for charge transport. For instance, replacing a simple thienyl side group on a BDT polymer with a larger benzothienyl-substituted one resulted in better thermal stability and stronger intermolecular interactions. epa.gov This structural modification highlights how extending the π-system can directly lead to improved device performance. epa.gov

Heteroatom Incorporations: The incorporation of different heteroatoms (atoms other than carbon and hydrogen, such as oxygen, sulfur, selenium, or nitrogen) into the polymer backbone provides another dimension for tuning material properties. rsc.orgosti.gov The size, electronegativity, and available orbitals of the heteroatom can influence the polymer's planarity, energy levels, and intermolecular interactions. rsc.org

A systematic study on a series of BDT-based copolymers, where the heteroatom in the acceptor unit was varied (Oxygen, Sulfur, and Selenium), demonstrated this effect clearly. rsc.org The key findings were:

As the size of the heteroatom increased from O to S to Se, the maximum absorption peaks of the polymers were red-shifted.

The optical bandgap decreased with the increasing size of the heteroatom.

The polymer incorporating sulfur (PBDT-S1) achieved the best photovoltaic performance, with a high PCE of 9.0% and an exceptional fill factor of 74.9%. rsc.org

These results underscore that the choice of heteroatom is a critical design parameter that can be used to optimize the electronic structure and packing of conjugated polymers for superior device performance. rsc.org

| Polymer | Incorporated Heteroatom in Acceptor Unit | Optical Bandgap (eV) | PCE (%) | Reference |

|---|---|---|---|---|

| PBDT-O1 | Oxygen (O) | - | - | rsc.org |

| PBDT-S1 | Sulfur (S) | - | 9.0 | rsc.org |

| PBDT-Se1 | Selenium (Se) | - | - | rsc.org |

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethylstannane | Pd(PPh₃)₄ | Toluene/THF | 65–75 | |

| Boronic ester | PdCl₂(dppf) | DMF/H₂O | 55–60 |

Advanced: How can reaction yields be optimized for Stille coupling in this system?

Methodological Answer:

Yield optimization requires addressing common side reactions (e.g., homocoupling):

- Catalyst Selection: Use Pd(PPh₃)₄ instead of PdCl₂(dppf) to reduce steric hindrance .

- Solvent System: Toluene/THF (3:1 v/v) improves solubility of aromatic intermediates .

- Temperature Control: Maintain 80–90°C to balance reaction rate and decomposition .

- Additives: Include 10 mol% CuI to suppress thiophene oxidation .

Critical Note: Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 8:2). If incomplete, prolong reaction time by 2–4 hours .

Basic: What spectroscopic techniques are essential for structural validation?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of thiophene substitution. For example, aromatic protons in the BDT core appear as doublets at δ 7.2–7.5 ppm, while decyl chains show multiplet signals at δ 0.8–1.5 ppm .

- FT-IR: Validate C-S (∼680 cm⁻¹) and C=C (∼1600 cm⁻¹) bonding in the fused ring system .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 1241.21 for Sn-containing derivatives) .

Advanced: How to resolve contradictions in optical absorption data between theoretical and experimental results?

Methodological Answer:

Discrepancies often arise from aggregation effects or solvent polarity:

- Theoretical Modeling: Use TD-DFT (B3LYP/6-31G*) to predict λ_max. Compare with experimental UV-Vis (e.g., in chloroform) .

- Aggregation Testing: Dilute samples (10⁻⁶ M) to suppress π-π stacking. If λ_max shifts, aggregation is likely .

- Solvent Screening: Test polar (DMF) vs. non-polar (toluene) solvents. Polar solvents may stabilize charge-transfer states, altering absorption .

Example Data Conflict Resolution:

If experimental λ_max = 550 nm vs. predicted 520 nm:

Re-examine solvent effects in DFT calculations.

Check for residual palladium catalyst (via ICP-MS), which can redshift absorption .

Basic: What purification strategies mitigate side products in final compounds?

Methodological Answer:

- Size-Exclusion Chromatography (SEC): Separate oligomers/polymers from monomers using Sephadex LH-20 .

- Recrystallization: Use mixed solvents (e.g., CHCl₃/MeOH) to isolate crystalline products .

- Soxhlet Extraction: Remove unreacted thiophene precursors with hexane .

Advanced: How to design a structure-property study for charge-carrier mobility?

Methodological Answer:

- Film Morphology: Use AFM to assess surface roughness (<5 nm RMS for optimal mobility) .

- DSC/TGA: Determine thermal stability (decomposition >300°C) and phase transitions .

- Space-Charge-Limited Current (SCLC): Measure mobility in hole-only devices (ITO/PEDOT:PSS/active layer/MoO₃/Au). Optimize annealing temperature (e.g., 150°C for 10 min) .

Q. Table 2: Example Mobility Data

| Annealing Temp (°C) | Mobility (cm²/V·s) | Reference |

|---|---|---|

| 100 | 0.012 | |

| 150 | 0.045 |

Basic: What are the key safety considerations during synthesis?

Methodological Answer:

- Trimethylstannane Handling: Use gloveboxes due to neurotoxicity. Quench residues with KF solution .

- Thiophene Derivatives: Avoid open flames (flammable vapors). Store under argon .

- Waste Disposal: Collect halogenated solvents (e.g., chloroform) separately for incineration .

Advanced: How to address discrepancies in DFT-predicted vs. experimental HOMO/LUMO levels?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.